N~3~,N~5~-Dibutyl-1H-pyrazole-3,5-dicarboxamide
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Overview
Description
N~3~,N~5~-Dibutyl-1H-pyrazole-3,5-dicarboxamide is a chemical compound with the molecular formula C13H22N4O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~5~-Dibutyl-1H-pyrazole-3,5-dicarboxamide typically involves the reaction of pyrazole-3,5-dicarboxylic acid with butylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with butylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~,N~5~-Dibutyl-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen atoms.
Scientific Research Applications
N~3~,N~5~-Dibutyl-1H-pyrazole-3,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N3,N~5~-Dibutyl-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A similar compound with pyridine groups instead of butyl groups.
1H-Pyrazole-3,5-dicarboxamide: The parent compound without the butyl substitutions.
Uniqueness
N~3~,N~5~-Dibutyl-1H-pyrazole-3,5-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl groups enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability .
Properties
CAS No. |
147011-85-6 |
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Molecular Formula |
C13H22N4O2 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
3-N,5-N-dibutyl-1H-pyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C13H22N4O2/c1-3-5-7-14-12(18)10-9-11(17-16-10)13(19)15-8-6-4-2/h9H,3-8H2,1-2H3,(H,14,18)(H,15,19)(H,16,17) |
InChI Key |
IJSWPBVTZBWCES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=NN1)C(=O)NCCCC |
Origin of Product |
United States |
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